Lafutidine was first synthesized in Japan and has since been studied and utilized in various countries for its therapeutic effects. The compound is derived from the modification of existing H2 receptor antagonists, with structural changes that enhance its efficacy and reduce side effects.
Lafutidine Hydrochloride falls under the category of antihistamines, specifically targeting the H2 receptor subtype. It is often compared with other H2 antagonists like ranitidine and famotidine, but it is distinguished by its unique mechanism of action and improved safety profile.
The synthesis of Lafutidine Hydrochloride involves several chemical reactions, primarily focusing on aminolysis processes. A notable method utilizes aminolysis instead of hydrazinolysis, which has been shown to reduce impurities in the final product significantly. This method enhances the yield and purity of Lafutidine, allowing for a more efficient production process.
Lafutidine Hydrochloride has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula is , and its structure includes a piperidine ring, which is crucial for its interaction with histamine receptors.
Lafutidine participates in various chemical reactions during its synthesis and degradation processes:
The stability studies often employ high-performance liquid chromatography (HPLC) to monitor degradation products, ensuring that formulations maintain their efficacy over time.
Lafutidine functions as an H2 receptor antagonist by selectively blocking histamine from binding to H2 receptors located in the gastric parietal cells. This action reduces gastric acid secretion and promotes mucosal defense mechanisms through increased production of mucin and bicarbonate.
Lafutidine Hydrochloride is primarily used in clinical settings for:
Lafutidine (LAF), chemically designated as 2-[(furan-2-ylmethyl)sulfinyl]-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-en-1-yl]acetamide hydrochloride, has a molecular formula of C₂₂H₂₉N₃O₄S·HCl and a molecular weight of 468.01 g/mol [7] [8]. Its structure comprises three key domains:
The sulfinyl group (-S=O) exhibits chirality, influencing its biological interactions. Computational studies via molecular docking and dynamics simulations reveal that lafutidine binds preferentially to the minor groove of AT-rich DNA sequences (e.g., calf thymus DNA), stabilized by hydrogen bonding and van der Waals forces [1]. NMR relaxation data confirm binding constants (K) of ~10³ M⁻¹, consistent with moderate-affinity groove binding [1].
Table 1: Key Structural and Dynamic Properties of Lafutidine HCl
Property | Value/Characteristic | Method of Analysis |
---|---|---|
Molecular Weight | 468.01 g/mol | Mass Spectrometry |
Log P | 0.39 (lipophilic) | Computational Modeling |
DNA Binding Constant (K) | 10³ M⁻¹ | Fluorescence Spectroscopy |
Preferred DNA Binding Site | AT-rich minor groove | Molecular Docking |
Double Bond Configuration | Z (cis) | NMR/Chromatography |
Lafutidine HCl undergoes degradation under diverse stress conditions as per ICH guidelines. Key findings include:
Stability-indicating methods like UPLC-PDA (BEH-shield RP18 column) and LC-ESI-MS/MS effectively separate and characterize degradants. Mass balance studies confirm method accuracy (98–102%) [4] [6].
Table 2: Summary of Stress Degradation Products and Conditions
Stress Condition | Degradation Products | Proposed Structure |
---|---|---|
Alkaline (0.1M NaOH, 70°C) | DP-A: 2-((furan-2-yl)methylsulfinyl)-N-((E)-4-hydroxybut-2-enyl)acetamide | Side chain hydroxylation |
DP-D: (E)-4-(4-((piperidin-1-yl)methyl)pyridine-2-yloxy)but-2-en-1-amine | Amide bond hydrolysis | |
Photolytic (UV, 5 h) | DP-F: 2-((E)-5-(furan-2-yl)methylsulfinyl)pent-2-enyloxy-4-((piperidin-1-yl)methyl)pyridine | Furan oxidation & rearrangement |
Oxidative (3% H₂O₂) | N-Oxide derivatives | Piperidine N-oxidation |
Lafutidine’s solubility in water is suboptimal (115.86 mM in DMSO), limiting its bioavailability [7]. Advanced formulation strategies include:
Solid Dispersions (SD) via Hot-Melt Extrusion (HME)
Molecular Interactions
Alternative Techniques
Table 3: Solubility Enhancement Strategies and Outcomes
Strategy | Key Components | Performance Outcome |
---|---|---|
Hot-Melt Extrusion | Soluplus® + PEG 400/Lutrol F127 | 3.5× faster dissolution; amorphous state |
Nanocrystal Formulations | Wet-milled nanocrystals (<500 nm) | Increased surface area & saturation solubility |
pH-Dependent Solubilization | Ionization in intestinal pH | Enhanced permeability in duodenum |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6